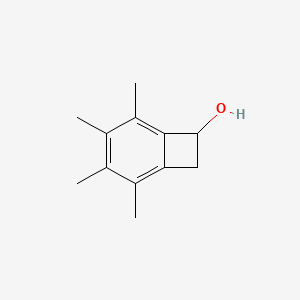

2,3,4,5-Tetramethyl-bicyclo(4.2.0)octa-1(6),2,4-trien-7-OL

Descripción

7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno es un compuesto orgánico único caracterizado por su estructura bicíclica y múltiples grupos metilo.

Propiedades

Número CAS |

6670-39-9 |

|---|---|

Fórmula molecular |

C12H16O |

Peso molecular |

176.25 g/mol |

Nombre IUPAC |

2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |

InChI |

InChI=1S/C12H16O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h11,13H,5H2,1-4H3 |

Clave InChI |

XTTNGENCQQEHBU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C2C(CC2=C1C)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común involucra el uso de una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan para formar la estructura bicíclica. Las condiciones de reacción a menudo incluyen temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de ciclación .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la destilación y la cromatografía para aislar el compuesto deseado .

Análisis De Reacciones Químicas

4. Aplicaciones en investigación científica

7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías metabólicas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

2,3,4,5-Tetramethyl-bicyclo(4.2.0)octa-1(6),2,4-trien-7-OL has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción de 7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la regulación metabólica y la expresión génica .

Comparación Con Compuestos Similares

Compuestos similares

- 7,7-Dicloro-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno

- 2,3,4,5-Tetrametil-biciclo[4.2.0]octa-1,3,5-trien-7-ona

- 4,7,10,10-Tetrametil-biciclo[6.2.0]decane-4-carbaldehído

Singularidad

7-Hidroxi-2,3,4,5-tetrametil-biciclo[4.2.0]octa-1(6),2,4-trieno es único debido a su disposición específica de grupos metilo y la presencia de un grupo hidroxilo. Esta configuración estructural confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.